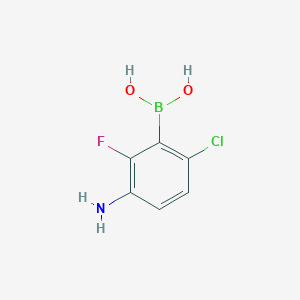

(3-Amino-6-chloro-2-fluorophenyl)boronic acid

Description

Properties

Molecular Formula |

C6H6BClFNO2 |

|---|---|

Molecular Weight |

189.38 g/mol |

IUPAC Name |

(3-amino-6-chloro-2-fluorophenyl)boronic acid |

InChI |

InChI=1S/C6H6BClFNO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,11-12H,10H2 |

InChI Key |

CCUMCNXSOKYWGY-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC(=C1F)N)Cl)(O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (3-Amino-6-chloro-2-fluorophenyl)boronic Acid

Detailed Stepwise Synthesis

Halogenation (Bromination) of o-Fluoronitrobenzene Derivative

- Starting Material: o-fluoronitrobenzene or its chloro-fluoro analog.

- Reagents: N-bromo-succinimide (NBS) as the brominating agent, sulfuric acid (vitriol oil) as the medium.

- Conditions: Stirring the nitrobenzene derivative with sulfuric acid, followed by gradual addition of NBS, warming the reaction mixture to 65–75 °C to facilitate bromination.

- Outcome: Formation of 5-bromo-2-fluoronitrobenzene intermediate (or corresponding chloro-fluoro-bromo nitrobenzene).

- Purification: Extraction with ethyl acetate, evaporation to dryness, and recrystallization to achieve high purity (GC purity >98%).

- Yield: Approximately 38–40% (based on related fluorinated analogs).

Reduction of Nitro Group to Amino Group

- Reagents: Iron powder as reducing agent, ethanol as solvent, glacial acetic acid as proton source.

- Conditions: Mixing the bromo-nitro intermediate with iron powder and ethanol, adding acetic acid at room temperature, then heating the mixture at 55–65 °C.

- Outcome: Conversion of nitro group to amino group, yielding 5-bromo-2-fluoroaniline (or corresponding chloro-fluoro-bromo aniline).

- Purification: Filtration through kieselguhr, evaporation, and column chromatography using ethyl acetate and normal heptane.

- Yield: Approximately 50%.

Coupling with Boron Source (Borylation)

- Reagents: Tetrahydroxydiboron (B2(OH)4) as boron source, NiCl2(dppp) as catalyst, triphenylphosphine as ligand, diisopropyl ethyl amine as base, ethanol as solvent.

- Conditions: Under nitrogen atmosphere, the amino-bromo intermediate is reacted with tetrahydroxydiboron at 65–70 °C for 6 hours.

- Work-up: Catalyst filtration, evaporation, acid-base extraction involving 3N HCl and sodium bicarbonate to precipitate and extract the product.

- Product: this compound (or the closely related 3-amino-4-fluorophenylboronic acid).

- Purity: High purity achieved (HPLC purity ~99.4%).

- Yield: Approximately 40–45%.

Reaction Scheme Summary

| Step | Reaction Type | Starting Material | Reagents & Conditions | Product Intermediate | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Bromination | o-Fluoronitrobenzene (or chloro-fluoro analog) | N-bromo-succinimide, H2SO4, 65–75 °C | 5-Bromo-2-fluoronitrobenzene | ~38–40 | >98 (GC) |

| 2 | Reduction | 5-Bromo-2-fluoronitrobenzene | Fe powder, ethanol, glacial acetic acid, 55–65 °C | 5-Bromo-2-fluoroaniline | ~50 | >98 (GC) |

| 3 | Borylation (Coupling) | 5-Bromo-2-fluoroaniline | B2(OH)4, NiCl2(dppp), PPh3, diisopropyl ethyl amine, EtOH, 65–70 °C, 6 h | (3-Amino-4-fluorophenyl)boronic acid (analog) | ~40–45 | ~99.4 (HPLC) |

Note: The chloro substituent at position 6 can be introduced by starting with the appropriately substituted nitrobenzene precursor.

Purification and Characterization

- Purification typically involves recrystallization from solvents such as ethyl acetate, sherwood oil, or normal heptane.

- Acid-base extraction steps are employed to isolate the boronic acid in high purity.

- Characterization includes GC, HPLC, NMR (1H and 13C), and HRMS to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: (3-Amino-6-chloro-2-fluorophenyl)boronic acid can undergo nucleophilic substitution reactions, where the chloro or fluoro substituents are replaced by other nucleophiles.

Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives under appropriate conditions.

Common Reagents and Conditions:

Palladium catalysts: for coupling reactions.

Nucleophiles: such as amines or thiols for substitution reactions.

Oxidizing agents: like hydrogen peroxide for oxidation reactions.

Reducing agents: like sodium borohydride for reduction reactions.

Major Products:

Biaryl compounds: from Suzuki-Miyaura coupling.

Substituted phenylboronic acids: from nucleophilic substitution.

Nitro derivatives: from oxidation reactions.

Scientific Research Applications

Chemistry:

Cross-Coupling Reactions: Widely used in Suzuki-Miyaura coupling to synthesize biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.

Catalysis: Acts as a ligand in various catalytic processes, enhancing the reactivity and selectivity of metal catalysts.

Biology and Medicine:

Drug Development: Investigated for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

Diagnostic Tools: Used in the development of boron neutron capture therapy (BNCT) agents for cancer treatment.

Industry:

Material Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.

Agriculture: Employed in the synthesis of agrochemicals that enhance crop protection and yield

Mechanism of Action

The mechanism of action of (3-Amino-6-chloro-2-fluorophenyl)boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition, where the compound binds to the active site of enzymes, blocking their activity. Additionally, the presence of amino, chloro, and fluoro substituents can modulate the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (Cl, F) : Chloro and fluoro substituents lower the pKa of boronic acids, enhancing their Lewis acidity and binding affinity to diols (e.g., sugars) under physiological conditions .

Acidity and Reactivity

- The pKa of boronic acids is critical for their reactivity.

- Binding Affinity : Boronic acids with lower pKa (e.g., 3-AcPBA, 4-MCPBA) exhibit stronger binding to diols like glucose, but their high pKa limits physiological efficacy. The target compound’s -NH₂ may balance acidity and binding .

Biological Activity

(3-Amino-6-chloro-2-fluorophenyl)boronic acid is a compound of increasing interest in medicinal chemistry, particularly due to its potential applications in cancer therapy and enzyme inhibition. This article reviews its biological activity, synthesizing findings from various studies, and includes data tables and case studies to illustrate its efficacy and mechanisms of action.

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is leveraged in medicinal chemistry for drug design, particularly in targeting enzymes involved in metabolic processes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids are recognized for their ability to inhibit certain enzymes, including proteases and beta-lactamases. Specifically, this compound has been studied for its inhibitory effects on hormone-sensitive lipase and other metabolic enzymes .

- Anti-Cancer Activity : Research indicates that this compound may exhibit anti-tumor properties. In vitro studies have shown that derivatives of boronic acids can inhibit the growth of various cancer cell lines, including prostate and liver cancer cells . The compound's structure allows it to interact with specific targets within cancer cells, potentially leading to apoptosis.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | PC-3 (Prostate) | 5.0 | Inhibition of androgen receptor signaling |

| Study 2 | HepG2 (Liver) | 10.0 | Induction of apoptosis |

| Study 3 | Various Tumor Cells | 7.5 | Enzyme inhibition |

Case Studies

- Prostate Cancer Treatment : A study explored the effectiveness of this compound as a potential treatment for prostate cancer by replacing the nitro group in flutamide analogs with boronic acid . The modified compounds showed improved binding affinity to the androgen receptor, demonstrating enhanced anti-androgenic activity.

- Hepatotoxicity Assessment : Another investigation assessed the hepatotoxicity of boronic acid derivatives using HepG2 cells. The study found that while some derivatives exhibited cytotoxic effects, this compound demonstrated a favorable safety profile compared to traditional chemotherapeutics .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that modifications to its chemical structure can significantly influence its biological activity. For instance, the presence of the amino group enhances solubility and bioavailability, while the chloro and fluoro substituents contribute to its potency against specific targets .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (3-Amino-6-chloro-2-fluorophenyl)boronic acid, and how can purity be optimized?

- Methodology : The synthesis often involves Suzuki-Miyaura cross-coupling or protodeboronation of protected intermediates. For example, aryl halides can react with boronic esters under palladium catalysis. To enhance purity, use recrystallization in polar aprotic solvents (e.g., DMSO) and monitor via to confirm boronic acid integrity. Avoid aqueous workup unless stabilized by diol protection (e.g., pinacol ester derivatives) to prevent protodeborylation .

- Key Data : shifts for boronic acids typically range from 25–35 ppm (trigonal) and 5–15 ppm (tetrahedral), depending on pH and solvation .

Q. How can mass spectrometry (MS) challenges, such as boroxine formation, be mitigated during characterization?

- Methodology : Derivatize the boronic acid with diols (e.g., 1,2-ethanediol) to form cyclic boronic esters, preventing dehydration/trimerization. MALDI-MS with α-cyano-4-hydroxycinnamic acid (CHCA) matrix reduces fragmentation. For ESI-MS, use acidic conditions (0.1% formic acid) to stabilize the boronate form .

- Example : Leitner et al. used 2,3-butanedione derivatization for arginine-specific labeling, enabling peptide sequencing without boroxine interference .

Advanced Research Questions

Q. How do substituents (amino, chloro, fluoro) influence the binding kinetics of this boronic acid with diols in aqueous media?

- Methodology : Use stopped-flow fluorescence or titration to measure binding rates () and affinities (). The electron-withdrawing fluoro and chloro groups lower the p of the boronic acid (~7–8), enhancing diol binding at physiological pH. The amino group may participate in hydrogen bonding, stabilizing transition states .

- Data : For similar fluorophenylboronic acids, values with D-fructose exceed , with < 1 mM .

Q. What strategies are effective for incorporating this boronic acid into covalent inhibitors targeting proteases or kinases?

- Methodology : Design peptidomimetic analogs where the boronic acid replaces a catalytic residue (e.g., serine protease inhibitors). Use X-ray crystallography (e.g., SHELX-refined structures) to validate binding modes. Optimize bioavailability via prodrugs (e.g., pinacol esters) that hydrolyze in vivo .

- Case Study : Bortezomib, a boronic acid-based proteasome inhibitor, binds Thr1 in the 20S proteasome active site with < 1 nM. Structural analogs of this compound could exploit similar reversible covalent mechanisms .

Q. How does thermal stability vary with substitution patterns, and can this compound be adapted for flame-retardant materials?

- Methodology : Perform thermogravimetric analysis (TGA) under nitrogen/air. Electron-withdrawing groups (Cl, F) increase thermal stability by reducing oxidative degradation. Pyrolysis-GC/MS identifies decomposition products (e.g., boron oxides, HF/HCl). For flame retardancy, blend with polymers (e.g., polycarbonates) at 5–10% w/w .

- Data : Pyrene-1-boronic acid degrades above 600°C; fluorinated analogs may achieve similar stability with halogen-free advantages .

Methodological Considerations

Q. What computational tools predict the p and reactivity of this boronic acid in drug design?

- Approach : Use DFT calculations (B3LYP/6-311+G**) to model acid dissociation. Correlate shifts of B-OH protons with experimental p (linear regression: δ = -0.208 p + 9.7969). Software like Gaussian or ADF aids in transition-state modeling for binding kinetics .

Q. How can boronic acid-functionalized materials be engineered for bacterial detection?

- Protocol : Synthesize carbon dots (C-dots) via hydrothermal treatment of citric acid and 3-aminophenylboronic acid. The boronic acid moiety binds Gram-positive bacterial glycolipids (e.g., lipoteichoic acid), detected via fluorescence quenching. Optimize pH (7.4) and sugar competition (e.g., sorbitol) to reduce false positives .

Contradictions and Resolutions

- Issue : Conflicting reports on boronic acid-diol binding kinetics.

- Resolution : Kinetic behavior is pH- and substituent-dependent. For this compound, pre-equilibrium protonation (B(OH) → B(OH)) must be accounted for using stopped-flow methods at controlled pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.